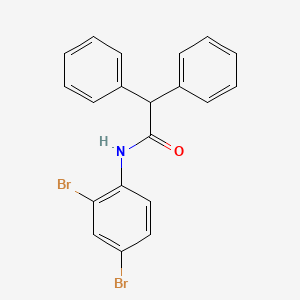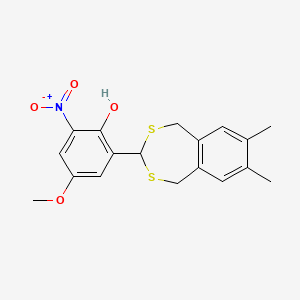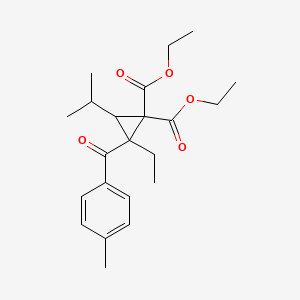
diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCM is a cyclopropane-based molecule and is synthesized using a specific method. In
Mécanisme D'action
The mechanism of action of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate is not fully understood. However, it is believed to act as an alkylating agent, which means it can add an alkyl group to a molecule. This property is what makes diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate a potential anti-cancer agent, as it can alkylate DNA and prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate can induce apoptosis, or programmed cell death, in cancer cells. diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has also been shown to inhibit cell proliferation and migration. In animal studies, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has been shown to have anti-inflammatory effects and can reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate in lab experiments is its high reactivity. diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate can react with a wide range of molecules, making it a versatile reagent for various applications. However, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate is also highly toxic and can pose a risk to researchers if not handled properly. Additionally, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate is relatively expensive and may not be suitable for large-scale experiments.
Orientations Futures
There are several future directions for the research and application of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate. One potential area of research is the development of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate-based anti-cancer drugs. Another area of research is the synthesis of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate-based polymers for use in material science. Additionally, further studies are needed to fully understand the mechanism of action of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate and its potential applications in various fields.
Méthodes De Synthèse
Diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate is synthesized using a method known as the Michael addition reaction. The reaction involves the addition of a nucleophile to an alpha, beta-unsaturated carbonyl compound. In the case of diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate, ethyl 2-ethylacetoacetate is reacted with 4-methylbenzoyl chloride in the presence of a base to form the intermediate compound. The intermediate is then reacted with diethyl malonate to form diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate.
Applications De Recherche Scientifique
Diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic chemistry, and material science. In medicinal chemistry, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has shown promising results as an anti-cancer agent and has been used in drug discovery. In organic chemistry, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has been used as a reagent for the synthesis of various compounds. In material science, diethyl 2-ethyl-3-isopropyl-2-(4-methylbenzoyl)-1,1-cyclopropanedicarboxylate has been used as a building block for the synthesis of polymers.
Propriétés
IUPAC Name |
diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-7-21(18(23)16-12-10-15(6)11-13-16)17(14(4)5)22(21,19(24)26-8-2)20(25)27-9-3/h10-14,17H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQVLQKLLAQMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C1(C(=O)OCC)C(=O)OCC)C(C)C)C(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-ethyl-2-(4-methylbenzoyl)-3-propan-2-ylcyclopropane-1,1-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4890531.png)
![4-methoxy-N-{[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}benzamide](/img/structure/B4890552.png)
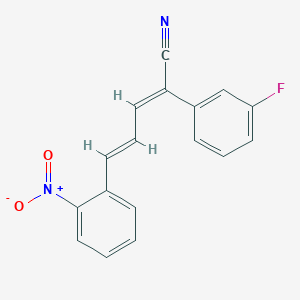
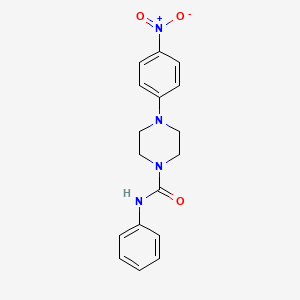
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)
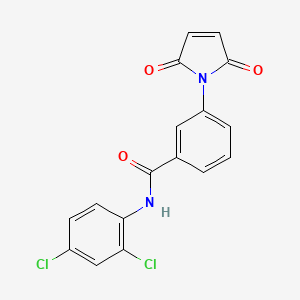
![4,10-dicyclopropyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4890579.png)
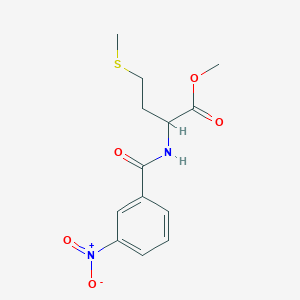
![4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890583.png)
![6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)
![1-(2-methylphenyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4890593.png)
![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4890596.png)
